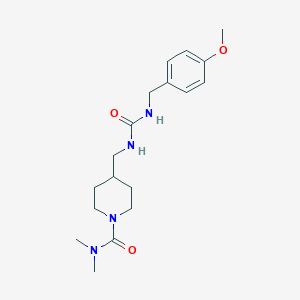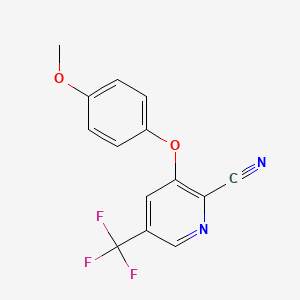![molecular formula C12H11FN2O B2876944 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide CAS No. 1511939-66-4](/img/structure/B2876944.png)
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide is a chemical compound with the molecular formula C12H11FN2O . It has a molecular weight of 218.23 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide consists of a cyclopropane ring attached to a carboxamide group and a nitrile group . The molecule also contains a fluorophenyl group attached to the cyclopropane ring via a methylene bridge .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Studies on compounds with cyclopropane carboxamide structures have focused on their crystal structure and molecular interactions. For example, the crystal structure analysis of fenpropathrin, a pyrethroid insecticide, reveals significant insights into how the cyclopropane ring interacts with adjacent molecules through hydrogen bonds and weak interactions, forming loop chains along a specific axis (Kang, Jeon, Lee, & Kim, 2014). Similar structural analyses can aid in understanding the physical and chemical properties of 1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide, potentially leading to applications in material science or as a model for studying molecular interactions.
Synthetic Methods and Chemical Reactions
The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide through a high yield multi-step process demonstrates the compound's relevance in synthetic chemistry, providing a foundation for the development of novel synthetic routes and chemical reactions (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021). Understanding these synthetic processes can facilitate the design of new drugs and materials.
Electrooptical Properties and Material Science
The modification of the phenolic moiety in certain cyclopropane derivatives has been shown to produce esters with large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981). These findings suggest potential applications in the development of liquid crystal displays and other electrooptical devices.
Hydrogen Bonding and Weak Interactions
Research into the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives highlights the role of weak intermolecular contacts, such as hydrogen bonding, in determining molecular conformation and stability (Fröhlich, Rosen, Meyer, Rissanen, & Haufe, 2006). This area of study is crucial for drug design, where the strength and nature of molecular interactions can influence the efficacy and stability of pharmaceutical compounds.
Fluorination Effects on Chemical Properties
The introduction of fluorine atoms into cyclopropane rings and the exploration of their effects on chemical reactivity and properties are of significant interest. Studies have shown that fluorinated cyclopropane derivatives can serve as valuable intermediates in organic synthesis, leading to the creation of compounds with potential pharmacological activities (Konik et al., 2017). The exploration of fluorine's influence on the biological activity and physical properties of molecules opens up new avenues for the development of drugs and agrochemicals.
Propiedades
IUPAC Name |
1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCXAQHMSJGYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)



![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2876867.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)
![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876876.png)

![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)

![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)